3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a versatile chemical compound with significant scientific potential. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and an oxy group linked to a methylpyrrolidine moiety. This structural configuration imparts unique chemical properties and reactivity, making it valuable in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 3-chloropyridine with 1-methylpyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be optimized by adjusting the molar ratios of reactants, reaction time, and temperature to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize advanced reactors and automation to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.
Industry: It is utilized in the development of agrochemicals, polymers, and other industrial products, benefiting from its unique reactivity and properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, with ongoing research aimed at elucidating these mechanisms in detail.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylpyridine
- 2-Chloro-3-pyridinol
- 1-Methyl-3-pyrrolidinylpyridine
Uniqueness
3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine stands out due to its unique combination of a chloro-substituted pyridine ring and a methylpyrrolidine moiety. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications that similar compounds may not address as effectively.
Properties
IUPAC Name |
3-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGANOLASJKIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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